molecular formula C10H10ClN3O3 B2459349 (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine CAS No. 338422-87-0

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine

Cat. No.: B2459349
CAS No.: 338422-87-0
M. Wt: 255.66
InChI Key: VVQYIGODFWXBQT-OIGXVCCLSA-N
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Description

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine typically involves the condensation of 4-chloroaniline with a suitable nitroalkene precursor. One common method includes the following steps:

    Formation of Nitroalkene Precursor: The nitroalkene precursor can be synthesized by the nitration of an appropriate alkene using nitric acid or a nitrating mixture.

    Condensation Reaction: The 4-chloroaniline is then reacted with the nitroalkene precursor under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation Products: Nitroso derivatives, higher oxidation state compounds.

    Reduction Products: Corresponding amines.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-3-(4-bromophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
  • (E)-3-(4-fluorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
  • (E)-3-(4-methylphenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine

Comparison: Compared to its analogs, (E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chloro group can affect the compound’s chemical reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3/b10-7+,12-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNDDZQYZJYMJ-ZZAUNFJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=NC1=CC=C(C=C1)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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